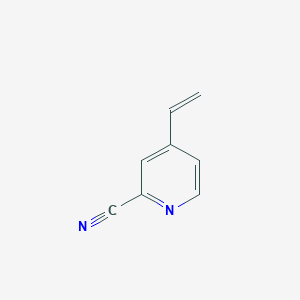

4-Vinyl-2-pyridinecarbonitrile

Description

Significance of Pyridinecarbonitriles and Vinyl-Substituted Pyridines in Organic Chemistry

Pyridinecarbonitriles, also known as cyanopyridines, are a class of organic compounds that feature a pyridine (B92270) ring substituted with one or more nitrile (-C≡N) groups. The nitrile group is a versatile functional group in organic synthesis, capable of undergoing a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The presence of the electron-withdrawing nitrile group also influences the electronic properties of the pyridine ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. Cyanopyridines serve as key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. For example, 2-cyanopyridine (B140075) is a precursor for the production of various compounds. nih.govnist.gov

Vinyl-substituted pyridines, on the other hand, are characterized by the presence of a C=C double bond attached to the pyridine ring. The vinyl group is a valuable handle for polymerization reactions, leading to the formation of functional polymers with applications in various fields, including as coatings, adhesives, and in the electronics industry. For instance, 2-vinylpyridine (B74390) is used in the production of a latex terpolymer with styrene (B11656) and butadiene, which acts as a tire-cord binder. wikipedia.org The vinyl group can also participate in a range of addition reactions, allowing for the introduction of further functionality to the pyridine scaffold. The reactivity of the vinyl group is influenced by the position of its attachment to the pyridine ring, which in turn affects the electronic nature of the double bond.

The Role of the Vinyl and Nitrile Functionalities in Molecular Design

The combination of both a vinyl and a nitrile group on a single pyridine framework, as seen in 4-vinyl-2-pyridinecarbonitrile, offers a dual-pronged approach to molecular design. The vinyl group provides a site for polymerization or for post-functionalization through reactions such as hydrogenation, halogenation, or hydroboration-oxidation. This allows for the incorporation of the pyridinecarbonitrile unit into larger polymeric structures or for the introduction of new chemical entities.

Simultaneously, the nitrile group at the 2-position can be transformed into other functional groups, such as amides, carboxylic acids, or tetrazoles, which are common pharmacophores in medicinal chemistry. The nitrile group itself can also act as a hydrogen bond acceptor or participate in metal coordination. The interplay between the electron-withdrawing nitrile group and the potentially electron-donating or -withdrawing nature of the vinyl group (depending on the reaction conditions) can lead to complex and tunable electronic properties of the molecule. This makes this compound a versatile building block for creating a library of compounds with diverse and potentially useful properties.

Overview of Research Trajectories for Related Chemical Scaffolds

Research into pyridinecarbonitrile and vinylpyridine derivatives has followed several key trajectories. In medicinal chemistry, cyanopyridine scaffolds are considered "privileged structures" and are found in a number of kinase inhibitors and other therapeutic agents. acs.org For example, derivatives of 4-arylamino-3-pyridinecarbonitrile have been identified as inhibitors of Protein Kinase C theta (PKCθ), a target for inflammatory diseases. acs.org This suggests that this compound could serve as a starting point for the synthesis of novel kinase inhibitors, where the vinyl group could be used to modulate solubility or to attach probes for biological studies.

In materials science, vinyl-substituted pyridines are extensively used as monomers for the synthesis of functional polymers. Poly(4-vinylpyridine), for instance, can be quaternized to create materials for selective metal ion extraction. itu.edu.tr The presence of the nitrile group in this compound could impart unique properties to such polymers, such as improved thermal stability or different coordination capabilities. Furthermore, the combination of vinyl and nitrile functionalities opens up possibilities for the design of novel organic electronic materials, where the electronic properties of the pyridine ring can be fine-tuned through chemical modification of both the vinyl and nitrile groups. Research into the synthesis of polysubstituted pyridines, often employing one-pot, multi-component reactions, highlights the ongoing effort to efficiently create complex pyridine-based molecules for various applications. mdpi.comcore.ac.uk

Data Tables

Table 1: Properties of Related Pyridine Derivatives

| Property | 2-Vinylpyridine | 4-Pyridinecarbonitrile |

| Formula | C7H7N | C6H4N2 |

| Molar Mass | 105.14 g/mol | 104.11 g/mol |

| Appearance | Colorless liquid | Off-white crystals |

| Boiling Point | 158 °C | - |

| Melting Point | -50 °C | - |

| CAS Number | 100-69-6 | 100-48-1 |

Data sourced from various chemical databases. wikipedia.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-7-3-4-10-8(5-7)6-9/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBSHELHBHKBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301608 | |

| Record name | 4-Ethenyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100949-03-9 | |

| Record name | 4-Ethenyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100949-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Studies and Advanced Polymeric Materials Development

Fundamental Polymerization Mechanisms of 4-Vinyl-2-pyridinecarbonitrile

Radical Polymerization Techniques

Conventional free-radical polymerization is a robust and widely used method for synthesizing polymers from vinyl monomers. youtube.com This process typically involves three main stages: initiation, propagation, and termination. For this compound, initiation would be achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to generate free radicals. mdpi.com These radicals then react with the vinyl group of the monomer, initiating a chain reaction where monomer units are sequentially added to the growing polymer chain.

The polymerization of related vinylpyridines, like 2VP and 4VP, has been successfully carried out using free-radical methods. nih.govgoogle.com For instance, studies on 4VP have shown that monomer conversion rates are influenced by reaction time and conditions. nih.gov It is expected that this compound would also readily undergo free-radical polymerization. However, a key challenge with conventional radical polymerization is the limited control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. youtube.com

Controlled Radical Polymerization (e.g., RAFT Polymerization) for Defined Architectures

To overcome the limitations of conventional free-radical polymerization, controlled radical polymerization (CRP) techniques have been developed. These methods, including Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex, well-defined architectures. researchgate.netsigmaaldrich.com

RAFT polymerization has proven particularly effective for a wide range of monomers, including 2VP and 4VP. acs.orgacs.org This technique utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process, allowing for the "living" growth of polymer chains. acs.org The successful application of RAFT to 4VP demonstrates the ability to produce well-defined homopolymers and macro-chain-transfer agents (macro-CTAs) that can be used for subsequent chain extensions. acs.orgrsc.org Given the structural similarities, RAFT polymerization of this compound is anticipated to be a highly effective strategy for creating precisely controlled polymers. The nitrile functionality is generally compatible with RAFT conditions, making this a promising route for developing advanced materials.

A kinetic model for the RAFT polymerization of 4VP has been developed, providing a pathway for scaling up the reaction from laboratory to medium scales while maintaining control over polymer properties. acs.org This type of modeling would be invaluable for the industrial production of polymers based on this compound.

| Parameter | Description | Typical Conditions (based on 4VP) | Reference |

| Technique | Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Solution or Bulk Polymerization | acs.orgacs.org |

| Initiator | Azo compounds (e.g., AIBN) | Varies based on desired reaction rate | acs.org |

| CTA | Cumyl dithiobenzoate (CDB), Trithiocarbonates | Selected based on monomer reactivity | acs.orgrsc.org |

| Temperature | 60–80 °C | Dependent on initiator and solvent | acs.orgrsc.org |

| Outcome | Well-defined polymers with low dispersity (Đ < 1.5) and controlled molecular weight. | Linear increase of molecular weight with conversion. | acs.org |

Copolymerization Strategies and Resulting Architectures

Copolymerization of this compound with other monomers opens a vast field for creating materials with tailored properties and complex architectures.

Incorporation into Block Copolymers and Gradient Polymers

Block copolymers, which consist of long sequences (blocks) of different monomer units, are a cornerstone of advanced polymer science. The "living" nature of CRP techniques like RAFT makes them ideal for synthesizing block copolymers. A polymer of this compound, synthesized via RAFT, would retain its CTA functionality at the chain end. This "macro-CTA" can then be used to initiate the polymerization of a second monomer, creating a well-defined diblock copolymer. acs.orgrsc.org

This sequential monomer addition has been extensively demonstrated for 2VP and 4VP, which have been copolymerized with monomers like styrene (B11656) and various methacrylates to form amphiphilic or high-χ (Flory-Huggins interaction parameter) block copolymers. rsc.orgmdpi.comdigitellinc.com For example, poly(4-vinylpyridine)-b-polystyrene (P4VP-b-PS) diblock copolymers have been synthesized via RAFT dispersion polymerization, where the P4VP block acts as a stabilizer for the growing polystyrene block. rsc.orgrsc.org A similar strategy could be employed with this compound to create novel block copolymers with unique self-assembly behaviors and functionalities attributed to the nitrile group.

Synthesis of Star Polymers and Polymer Brushes

Beyond linear architectures, this compound can be incorporated into more complex structures like star polymers and polymer brushes.

Star polymers consist of multiple polymer chains (arms) emanating from a central core. cmu.edu They can be synthesized using two main CRP approaches: the "arm-first" method, where pre-formed polymer arms are attached to a cross-linking core, or the "core-first" method, where arms are grown simultaneously from a multifunctional initiator. cmu.edunsrrc.org.tw Star block copolymers containing poly(2-vinyl pyridine) have been successfully synthesized via ATRP, indicating that similar complex architectures are accessible for polymers of this compound. nsrrc.org.tw

Polymer brushes are formed when polymer chains are densely grafted to a surface or to the backbone of another polymer. unl.edu These structures are often created using surface-initiated CRP, where initiators are immobilized on a substrate before polymerization. The "grafting from" approach allows for the growth of high-density brushes. unl.edu Given the reactivity of vinylpyridines in CRP, polymer brushes of poly(this compound) could be grown from various surfaces, imparting unique chemical and physical properties to the substrate.

| Architecture | Synthesis Method (Example) | Key Feature | Potential Application |

| Block Copolymer | Sequential RAFT Polymerization | Combines properties of two distinct polymer blocks | Nanostructured materials, membranes rsc.orgdigitellinc.com |

| Star Polymer | "Core-First" ATRP from multifunctional initiator | High arm density, unique solution properties | Drug delivery, rheology modifiers nsrrc.org.twacs.org |

| Polymer Brush | Surface-Initiated ATRP ("Grafting From") | Modified surface properties | Smart surfaces, lubrication unl.edu |

Co-polymerization with Comonomers of Varied Hydrophilicity

The synthesis of copolymers containing both hydrophilic and hydrophobic segments is crucial for applications requiring amphiphilic behavior. This compound, with its relatively hydrophobic character, can be copolymerized with hydrophilic monomers to create materials that self-assemble in aqueous environments.

Double hydrophilic block copolymers (DHBCs) are a class of materials where both blocks are water-soluble, but their solubility may respond to external stimuli like pH or temperature. mdpi.com By copolymerizing this compound with a highly hydrophilic monomer such as oligo(ethylene glycol) methacrylate (B99206) (OEGMA), it would be possible to synthesize amphiphilic or even stimuli-responsive copolymers. mdpi.com The pyridine (B92270) nitrogen in the this compound unit can be protonated at low pH, increasing its hydrophilicity and potentially triggering changes in the copolymer's solution behavior. This pH-responsiveness is a well-known characteristic of vinylpyridine-containing polymers. mdpi.com

Conjugated Polymers Incorporating this compound Scaffolds

The synthesis of conjugated polymers from vinyl-substituted pyridinecarbonitrile monomers allows for the creation of macromolecules with extended π-systems, which are of interest for applications in organic electronics. While specific studies on the direct polymerization of this compound are not extensively detailed in the reviewed literature, research on analogous structures, such as those based on cyanopyridine, provides insight into the polymerization methodologies.

Suzuki Cross-Coupling Polycondensation Protocols

Heck Polymerization Techniques

Heck polymerization has been successfully employed for the synthesis of conjugated polymers from cyanopyridine-based monomers. nih.gov Research has detailed the synthesis of polymers from monomers like 2-Methoxy-4,6-bis(4-vinylphenyl)pyridine-3-carbonitrile. nih.gov The polymerization is typically carried out using a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent.

The general conditions for the Heck polymerization of a vinyl-substituted cyanopyridine monomer involve the reaction of a dihaloaryl comonomer with a divinyl comonomer in the presence of a palladium catalyst. In the context of a monomer like this compound, it could potentially be copolymerized with a dihaloaromatic compound to yield a conjugated polymer.

A documented example of Heck polymerization for a related cyanopyridine-based system provides the following details nih.gov:

| Parameter | Condition |

| Catalyst | Palladium(II) acetate |

| Ligand | Tri(o-tolyl)phosphine |

| Base | Triethylamine |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 100 °C |

| Time | 48 hours |

This methodology yields polymers with defined structures and molecular weights, suitable for further characterization and device fabrication.

Characterization of Polymeric Derivatives

The structural, electrochemical, and thermal properties of polymers derived from vinylpyridinecarbonitrile monomers are crucial for understanding their potential applications.

Spectroscopic Analysis of Polymer Structure

Spectroscopic techniques are essential for confirming the structure of the synthesized polymers.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups in the polymer. For polymers containing vinylpyridinecarbonitrile units, key vibrational bands would include those for the C≡N stretch of the nitrile group, C=C and C=N stretching vibrations of the pyridine ring, and vibrations associated with the polymer backbone. In poly(4-vinylpyridine), C=N absorption peaks are observed around 1598 cm⁻¹ and 1557 cm⁻¹, corresponding to the stretching vibration of the pyridine ring. nih.gov For polymers derived from cyanopyridine monomers, the presence of a sharp peak around 2223 cm⁻¹ confirms the incorporation of the nitrile group.

NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbons in the polymer structure. In ¹H NMR spectra of polymers derived from vinylphenyl-substituted cyanopyridine, signals corresponding to the aromatic protons of the pyridine and phenyl rings, as well as the vinyl protons, would be expected in the aromatic region (typically 7.0-8.5 ppm). The aliphatic protons of the polymer backbone and any alkyl side chains would appear at higher field strengths.

Electrochemical Properties for Charge Transport

The electrochemical behavior of these conjugated polymers is indicative of their charge transport capabilities, which is important for applications in electronic devices. Cyclic voltammetry (CV) is a common technique used to determine the oxidation and reduction potentials of the polymers, from which the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated.

For a polymer synthesized from a cyanopyridine-based monomer, the following electrochemical data has been reported rsc.org:

| Property | Value |

| Oxidation Onset (Eox) | 0.98 V |

| HOMO Energy Level | -5.40 eV |

| Reduction Onset (Ered) | -1.56 V |

| LUMO Energy Level | -2.86 eV |

| Electrochemical Band Gap | 2.54 eV |

These energy levels are crucial for determining the suitability of the polymer for use in specific electronic device architectures, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Thermal Stability Evaluation

The thermal stability of the polymers is a critical parameter for their processing and long-term device performance. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal properties.

Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature. For poly(4-vinylpyridine), the main thermal degradation occurs between 400–450 °C. mdpi.com In a study of a novel vinylpyridine-based phthalonitrile (B49051) polymer, a high thermal stability was observed, with 95% weight retention at 524.2 °C. rsc.org

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is an important factor in the morphological stability of thin films made from the polymer. For a poly(styrene-b-4-vinyl pyridine) block copolymer, the Tg for the polystyrene block was observed around 100 °C. polymersource.ca

Derivatization and Mechanistic Reactivity of 4 Vinyl 2 Pyridinecarbonitrile

Reactions Involving the Vinyl Moiety

The vinyl group in 4-Vinyl-2-pyridinecarbonitrile is an electron-deficient alkene, making it susceptible to a variety of addition reactions. This reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring.

Nucleophilic Additions to the Vinylic Site

The electron-deficient nature of the vinyl group, conjugated to the pyridine ring, makes it an excellent Michael acceptor. wikipedia.orgorganic-chemistry.org This allows for the 1,4-conjugate addition of a wide range of nucleophiles across the double bond. nih.govlibretexts.org This type of reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The general mechanism involves the attack of a nucleophile on the β-carbon of the vinyl group, which is the terminal carbon. This attack pushes the π-electrons onto the α-carbon, forming a resonance-stabilized carbanion (an enolate equivalent). This intermediate is then typically protonated during workup to yield the final addition product. Olefinic N-heterocycles like vinylpyridines are effective Michael acceptors for various nucleophiles, including malonate esters, amines, and thiols. nih.govmdpi.comresearchgate.net

A variety of N-, O-, and S-centered nucleophiles can undergo selective addition across the vinyl function of related vinyl-substituted heterocycles. mdpi.comresearchgate.net For instance, treatment of vinylpyridines with amines under acidic conditions yields the corresponding aminoethyl-substituted pyridines. mdpi.comresearchgate.net

Table 1: Examples of Nucleophilic Addition to Vinyl Pyridine Systems This table is illustrative of reactions common to vinylpyridine systems and is analogous to the expected reactivity of this compound.

| Nucleophile (Michael Donor) | Michael Acceptor System | Conditions | Product Type |

|---|---|---|---|

| Malonate Ester | 2- or 4-Vinylpyridine (B31050) | Base-promoted | 2-(Pyridin-2/4-yl)ethylmalonate |

| Amines | 2- or 4-Vinylpyridine | Acidic | Aminoethyl-substituted pyridine |

| Indole | Vinyl-substituted Pyridine | Acidic | 2-(Indol-3-yl)ethyl derivative |

| Organolithium Reagents | 1,2-di-(2-pyridyl)ethylene | Trapping with electrophile | Functionalized dipyridylethane |

Alkene Difunctionalization Reactions

Alkene difunctionalization, the simultaneous introduction of two new functional groups across a double bond, is a powerful strategy in organic synthesis. mdpi.com For electron-deficient alkenes like this compound, photoredox catalysis has emerged as a key enabling technology for these transformations. mdpi.comresearchgate.netnih.gov

Visible-light-induced difunctionalization often involves the use of a photocatalyst to generate radical intermediates that add across the alkene. In the context of this molecule, 4-cyanopyridines (a structurally similar class) are known to participate in three-component reactions where they act as the pyridylation reagent. researchgate.net For example, a photoredox-catalyzed process can achieve the simultaneous addition of a pyridyl group and another functional group (e.g., an acyl or thiocyano group) across an alkene. researchgate.net

A general pathway for such a reaction involves the single-electron reduction of the cyanopyridine to form a persistent radical anion. This can then couple with other transient radicals generated from precursors, which have added to the alkene. researchgate.net This leads to a variety of difunctionalized products.

Table 2: Examples of Photoredox-Catalyzed Alkene Difunctionalization with Cyanopyridines Illustrative reactions showing the role of cyanopyridines in difunctionalization.

| Alkene Substrate | Radical Precursor | Pyridylation Reagent | Photocatalyst | Product Type |

|---|---|---|---|---|

| Styrenes | Aldehydes | 4-Cyanopyridine (B195900) | Not specified | β-Pyridinyl Ketone |

| Alkenes | NH4SCN | 4-Cyanopyridine | Not specified | β-Pyridinyl Thiocyanate |

| Arylalkenes | Diethoxyacetic acids | Cyanopyridines | 4CzIPN | Acetal-protected 3-aryl-3-(pyridin-4-yl)propanal |

| Alkenes | Thioacetates | 4-Cyanopyridines | 4CzIPN | Thiolation/Pyridylation Product |

Radical Addition Reactions

The vinyl group is also susceptible to the addition of free radicals. youtube.com Radical addition reactions proceed via a chain mechanism typically involving initiation, propagation, and termination steps. An initiating radical adds to the vinyl group, generating a new, more stable radical intermediate, which then continues the chain.

The Minisci reaction is a classic example of a radical addition to a heteroaromatic compound. nih.govnih.gov While it traditionally involves the addition of a nucleophilic radical to a protonated heterocycle, related processes can be adapted for the functionalization of the vinyl substituent. nih.govnih.gov For example, photoredox catalysis can be used to generate alkyl radicals from various precursors (e.g., aldehydes, ketones) which then add to the vinylpyridine. acs.org This enantioselective reductive coupling can be achieved using a chiral Brønsted acid to control the stereochemistry of the addition. acs.org

The mechanism involves the generation of a carbon-centered radical which adds to the vinyl group, forming a stabilized benzylic-type radical. This radical is then reduced and protonated to give the final product. The regioselectivity of the addition is governed by the formation of the more stable radical intermediate.

Reactions Involving the Pyridine Nitrile Moiety

The pyridine nitrile moiety possesses its own distinct reactivity, centered on the cyano group and its influence on the pyridine ring.

Cyanation Reagent Applications

4-Cyanopyridine has been identified as an effective and versatile cyanation reagent, particularly in electrochemical reactions. nih.govresearchgate.net This reactivity can be extrapolated to this compound. In these reactions, the cyanopyridine serves as a cyanide source under catalyst-free conditions. nih.gov

A notable application is in the decarboxylative cyanation of amino acids. nih.govresearchgate.net Under paired electrochemical conditions, an amino acid can be oxidized to form a radical intermediate, which then undergoes cyanation. Mechanistic studies support a nucleophilic reaction pathway where the cyanopyridine acts as the nitrile source. nih.gov This method avoids the use of more toxic and costly cyanating agents. researchgate.net The photocatalytic decarboxylative aminoalkylation of 4-cyanopyridines with N-arylglycines has also been achieved through a radical-radical cross-coupling process. rsc.org

Table 3: Applications of 4-Cyanopyridine as a Cyanation Reagent This reactivity is expected to be analogous for this compound.

| Substrate | Reaction Type | Conditions | Key Feature |

|---|---|---|---|

| Amino Acids | Decarboxylative Cyanation | Paired Electrochemical | Catalyst-free cyanation |

| N,N-dialkyl aniline (B41778) derivatives | Decarboxylative Cyanation | Paired Electrochemical | Versatile nitrile source |

| N-Arylglycines | Decarboxylative Aminoalkylation | Organophotocatalytic | Redox-neutral radical coupling |

| Carboxylic Acids | Decarboxylative Cyanation | Photoredox/Copper Catalysis | Synthesis of chiral alkyl nitriles |

Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important functionalities, including carboxylic acids, primary amines, and ketones.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. nih.govchemicalbook.comgoogle.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. For 2-pyridinecarbonitrile, hydrolysis under alkaline conditions, followed by acid neutralization, yields 2-pyridinecarboxylic acid. google.com

Reduction to Primary Amines: Nitriles can be readily reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org Subsequent protonation during aqueous workup yields the primary amine. libretexts.orglibretexts.org

Conversion to Ketones via Grignard Reagents: The addition of Grignard reagents (R-MgX) to the nitrile group provides a reliable method for the synthesis of ketones. masterorganicchemistry.comyoutube.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed with aqueous acid to yield the corresponding ketone. masterorganicchemistry.comchemguide.co.uk

Table 4: Summary of Common Nitrile Group Transformations These are general reactions applicable to the nitrile moiety of this compound.

| Reaction | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH/H₂O | Amide | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Dianion | Primary Amine |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine | Ketone |

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The electronic properties of the pyridine ring, combined with the reactivity of the vinyl substituent, make this compound a suitable substrate for various coupling strategies.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. rsc.orgnih.gov For vinyl-substituted pyridines, metal catalysts like palladium, copper, and iron can facilitate a variety of cross-coupling reactions. These strategies often involve the activation of C–H or C–X (where X is a halide) bonds to form new C–C bonds.

One prominent strategy is the direct Cvinyl–Cvinyl bond formation through a double Cvinyl–H bond activation, which has been developed for various substrates. rsc.orgnih.gov While specific examples using this compound are not extensively detailed, the principles of Heck-type reactions are applicable. In a potential scenario, a palladium catalyst could coordinate to the vinyl group, enabling coupling with an aryl halide.

Iron-catalyzed dicarbofunctionalization of alkenes represents another relevant approach. nih.gov This method uses iron catalysts, which are advantageous due to their low cost and toxicity, to couple a fluoroalkyl halide and a hetero(aryl) Grignard reagent across a double bond. nih.gov Applying this to this compound could allow for the simultaneous introduction of two different functional groups to the vinyl moiety.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions | Catalyst System | Reactant A | Reactant B | Potential Product Type | | :--- | :--- | :--- | :--- | | Palladium(II) acetate, Ligand | this compound | Aryl Halide | Aryl-substituted vinylpyridine | | Iron(III) chloride, Ligand | this compound | (Fluoro)alkyl Halide | Aryl Grignard Reagent | 1,2-Dicarbofunctionalized pyridine | | Copper(I) Iodide, Base | this compound | Terminal Alkyne | Alkynyl-substituted vinylpyridine |

While powerful, metal catalysts can sometimes lead to product contamination and require stringent removal procedures. Consequently, transition-metal-free functionalization methods have gained significant attention. jiaolei.group These approaches often rely on the inherent reactivity of the pyridine ring, which can be enhanced through activation strategies.

For pyridines, functionalization can be achieved by generating metalated pyridine nucleophiles (via deprotonation or halogen-metal exchange) or by activating the pyridine to render it more electrophilic. jiaolei.group A recent development involves the use of n-butylsodium to achieve undirected metalation at the C4 position of pyridine, bypassing the typical C2 functionalization seen with organolithium bases. chemrxiv.org This 4-sodiopyridine intermediate can then undergo transition-metal-free alkylation with organic halides. chemrxiv.org This strategy could be adapted for this compound, potentially targeting other positions on the ring.

Another emerging area is the use of multifunctional reagents to enable C-N cross-coupling between phenols and primary amines without a transition metal. nih.gov This works by inducing proximity and activating both the nucleophile and electrophile for a net dehydrative coupling. nih.gov While this specific reaction is for C-N coupling, the principle of using activating reagents to promote bond formation under metal-free conditions is broadly applicable.

Radical Functionalization Pathways

Radical chemistry offers a complementary set of reactions for functionalizing complex molecules. These pathways often proceed under mild conditions and exhibit unique selectivity compared to ionic reactions.

A novel approach to pyridine functionalization involves the use of pyridine-boryl radicals. These species are generated in situ from a cyanopyridine, such as 4-cyanopyridine, and bis(pinacolato)diboron (B136004) (B₂Pin₂). researchgate.netresearchgate.net The interaction between the cyanopyridine and the diboron (B99234) reagent leads to the homolytic cleavage of the B–B bond, forming a 4-cyanopyridine-boryl radical. researchgate.net

This radical intermediate is bifunctional; it can act as both a pyridine precursor and a source of a boryl radical. researchgate.net This unique reactivity allows for the synthesis of 4-substituted pyridine derivatives via a radical addition/C-C coupling mechanism with various radical acceptors, including α,β-unsaturated ketones, aldehydes, and imines. researchgate.net In the context of this compound, the cyano group at the C2 position could similarly facilitate the formation of a pyridine-boryl radical, which could then initiate reactions involving the vinyl group or external substrates. This method has been used for the intermolecular coupling of chiral dehydroalanine (B155165) Ni(II) complexes with perfluoroalkyl iodides, where the 4-cyanopyridine/B₂Pin₂ system generates the necessary perfluoroalkyl radicals. researchgate.net

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means of generating radical intermediates. nih.gov This approach uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate radicals from stable precursors.

For pyridines, photochemical methods can enable functionalization with radicals derived from allylic C–H bonds. acs.org This process involves the generation of pyridinyl radicals through the SET reduction of pyridinium (B92312) ions. These pyridinyl radicals can then effectively couple with allylic radicals, offering a distinct selectivity compared to classical Minisci reactions. acs.org

The vinyl group in this compound is an excellent handle for photocatalyzed radical reactions. Vinyl silanes, for example, have been used in photoredox-catalyzed radical group transfer reactions. nih.gov In these processes, a radical generated from an alkyl iodide adds to the vinyl group, followed by a ring-opening fragmentation that transfers the vinyl group to the alkyl radical. nih.gov This showcases a potential pathway for the vinylation of sp³ carbons using this compound as the vinyl source under photocatalytic conditions.

Decarboxylative cross-coupling reactions utilize readily available carboxylic acids as radical precursors. wikipedia.org These reactions proceed with the loss of CO₂, forming a new carbon-carbon bond. wikipedia.org This strategy is advantageous because carboxylic acids are often inexpensive and stable.

The merger of photoredox catalysis with nickel catalysis has enabled the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides. acs.org A similar principle can be applied to the vinyl group of this compound. In a related transformation, N-iodosuccinimide (NIS)-mediated oxidative coupling and annulation of malonate monoesters with 2-vinylpyridine (B74390) derivatives has been reported. researchgate.netwpunj.edu This reaction proceeds via a decarboxylative [4+1] oxidative annulation, where a radical generated from the malonate monoester adds to the vinylpyridine. researchgate.net This pathway could be directly applied to this compound to construct more complex heterocyclic systems.

Table 2: Summary of Radical Functionalization Pathways

| Pathway | Key Reagents | Intermediate Species | Reaction Type |

|---|---|---|---|

| Pyridine-Boryl Radical | Bis(pinacolato)diboron | Pyridine-boryl radical | Radical Addition/Coupling |

| Photocatalyzed Process | Photocatalyst, Light | Pyridinyl radical, Vinyl radical | Radical Coupling/Group Transfer |

Radical-Radical Cross-Coupling Strategies

Radical-radical cross-coupling offers a powerful and direct method for the formation of carbon-carbon bonds. In the context of this compound, this strategy can be envisioned to proceed through intermediates where radical centers are generated on the pyridine ring, the vinyl substituent, or on a separate coupling partner. While specific studies on the radical-radical cross-coupling of this compound are not extensively documented, analogous systems involving cyanopyridines and vinylpyridines provide significant insights into potential reaction pathways.

Research has demonstrated a successful pyridine-pyridine coupling reaction between pyridyl phosphonium (B103445) salts and cyanopyridines. nih.gov This process is notable as it avoids a traditional Minisci-type mechanism and instead proceeds through a radical-radical coupling of dearomatized radical intermediates. nih.gov An electron-transfer reagent, such as bis(pinacolato)diboron (B₂pin₂), facilitates the generation of a boryl phosphonium pyridyl radical and a boryl-stabilized cyanopyridine radical. nih.gov The subsequent coupling of these two radical species leads to the formation of bipyridine structures with high regio- and cross-selectivity. nih.gov Computational studies support the favorability of a radical-radical cross-coupling pathway over a Minisci-type radical addition in similar pyridine-boryl radical systems. rsc.org

This methodology suggests a viable strategy for the derivatization of this compound. By analogy, the cyanopyridine moiety of the target molecule could be activated to form a stabilized radical intermediate, which could then couple with a variety of other radical species.

The vinyl group of this compound also presents a handle for radical reactions. For instance, the electroreductive coupling of vinylpyridines has been shown to produce di(heteroaryl)cyclobutanes through a radical anion–substrate cycloaddition mechanism, a form of radical-radical coupling. rsc.org This indicates the potential for the vinyl group to undergo dimerization or cycloaddition reactions under radical-generating conditions.

Furthermore, nickel-catalyzed reductive cross-coupling reactions have been developed for alkylpyridinium salts and aryl bromides, which proceed via the formation of an alkyl radical intermediate. nih.gov This highlights the utility of transition metal catalysis in facilitating the generation and coupling of radical species with pyridine-containing molecules.

A generalized scheme for a potential radical-radical cross-coupling involving a cyanopyridine moiety is presented below, based on analogous systems.

Table 1: Generalized Reaction Parameters for Radical-Radical Cross-Coupling of a Cyanopyridine Derivative

| Parameter | Description |

| Cyanopyridine Substrate | A derivative of pyridine containing a nitrile group, such as this compound. |

| Radical Precursor | A compound capable of generating a radical species, for example, a pyridyl phosphonium salt. |

| Electron-Transfer Reagent | A reagent to facilitate single-electron transfer to generate the radical intermediates, e.g., B₂pin₂. |

| Solvent | Anhydrous and degassed solvents are typically required to prevent quenching of radical intermediates. |

| Temperature | Reactions are often conducted at room temperature or with mild heating. |

| Atmosphere | An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions with oxygen. |

This interactive table summarizes the key components and conditions that would likely be considered in designing a radical-radical cross-coupling strategy for this compound, based on established methodologies for similar compounds.

Advanced Applications in Materials Science and Functional Systems

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The pyridinecarbonitrile core is instrumental in designing emitter materials for Organic Light-Emitting Diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF). Its strong electron-accepting nature makes it an ideal component for creating molecules with the specific electronic properties required for efficient light emission.

Design of Thermally Activated Delayed Fluorescence (TADF) Emitters

The key to efficient TADF emitters lies in the molecular design that minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). A donor-acceptor (D-A) architecture is a highly effective strategy, where the pyridinecarbonitrile unit serves as a potent acceptor.

In notable examples, emitters have been synthesized using a 2,6-diphenylpyridine-3,5-dicarbonitrile core as the acceptor, linked to a di(t-butyl)carbazole-substituted phenyl group as the donor. nih.govacs.org The strategic design incorporates significant steric hindrance, resulting in large dihedral angles between the donor and acceptor units. nih.govacs.org This twisted structure effectively separates the highest occupied molecular orbital (HOMO), which is localized on the donor, from the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. nih.govacs.org This spatial separation is crucial for achieving a small ΔEST, a prerequisite for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, which is the defining mechanism of TADF. nih.govacs.org

By modifying the linkage between the donor and acceptor, properties can be finely tuned. For instance, connecting a donor to a pyrimidine-5-carbonitrile acceptor at the ortho-position has been shown to reduce the ΔEST to as low as 0.02 eV and shorten the delayed fluorescence lifetime, which helps to improve device stability and reduce efficiency roll-off at high brightness. rsc.org

Photophysical and Electroluminescence Properties for PLEDs

Materials incorporating the pyridinecarbonitrile acceptor exhibit excellent photophysical properties that translate to high-performance Polymer Light-Emitting Diodes (PLEDs) and OLEDs. Emitters based on this core have demonstrated high photoluminescent quantum yields (PLQY), reaching between 76% and 100% in thin-film form. nih.gov

This high intrinsic efficiency leads to impressive device performance. OLEDs fabricated with an emitter named 246tCzPPC, which uses a pyridine-dicarbonitrile acceptor, have achieved a maximum external quantum efficiency (EQE) as high as 29.6%. nih.govacs.org Similarly, other derivatives have yielded devices with EQEs reaching up to 39.1%. nih.gov

Furthermore, the strategy of modifying the pyridine-3,5-dicarbonitrile (B74902) acceptor unit is a powerful tool for tuning the emission color. Researchers have successfully developed a range of emitters that produce colors from greenish-yellow to orange-red by altering the acceptor's structure. nih.gov For example, an orange-red OLED based on the TPAmCPPC emitter showed a high EQE of 26.2%. nih.gov

| Emitter | Emission Color | Max. External Quantum Efficiency (EQE) | Key Feature |

|---|---|---|---|

| 246tCzPPC | Sky Blue | 29.6% nih.govacs.org | Highly congested structure with small ΔEST nih.govacs.org |

| TPAmbPPC | Greenish-Yellow | 39.1% nih.gov | Acceptor modification for color tuning nih.gov |

| TPAm2NPC | Greenish-Yellow | 39.0% nih.gov | Acceptor modification for color tuning nih.gov |

| TPAmCPPC | Orange-Red | 26.2% nih.gov | Demonstrates wide color tunability nih.gov |

| bis-PXZ-PCN | Red (600 nm) | 9.8% researchgate.net | Very slow efficiency roll-off at high luminance researchgate.net |

Charge Injection and Transport Characteristics

Efficient charge injection and transport are fundamental to OLED performance. The donor-acceptor structure facilitated by the pyridinecarbonitrile core plays a direct role in these characteristics. rsc.org As mentioned, the twisted D-A design leads to a near-complete spatial separation of the HOMO and LUMO. nih.govacs.org The frontier energy levels of pyridine-based materials can be controlled by the aromatic groups attached to the pyridine (B92270) unit, which allows for deep HOMO levels to block holes and appropriate LUMO levels for smooth electron injection. rsc.org

This separation of orbitals is beneficial for charge injection from the respective transport layers into the emissive layer. The localization of the LUMO on the electron-accepting pyridinecarbonitrile moiety facilitates electron injection and transport, while the HOMO's localization on the donor facilitates hole injection. This balance is critical for ensuring that charge carriers meet and recombine efficiently within the emissive layer, maximizing light generation and device efficiency. rsc.orgnih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Ligands

While specific research detailing 4-Vinyl-2-pyridinecarbonitrile as a ligand in MOFs and COFs is emerging, its molecular structure makes it a highly promising candidate for constructing these porous crystalline materials.

For Metal-Organic Frameworks (MOFs) , the pyridine ring's nitrogen atom and the nitrile group's nitrogen atom can act as effective coordination sites (or nodes) for binding to metal ions. This allows the molecule to function as an organic linker, connecting metal centers to form a three-dimensional, porous framework. Studies have successfully used pyridine-based ligands, such as pyridine-2,3-dicarboxylate, to synthesize new metal-organic coordination polymers, demonstrating the viability of the pyridine moiety in forming these structures. rsc.org The functional groups on the pyridine derivative can significantly influence the photoinduced electron-transfer process within the MOF. nih.gov

For Covalent Organic Frameworks (COFs) , which are built from organic molecules linked by strong covalent bonds, the vinyl group (-CH=CH2) of this compound is a key feature. This group can participate in polymerization reactions, enabling it to be integrated into a larger, ordered, and porous organic network. Pyridine-based COFs have been synthesized and shown to be effective adsorbents for removing pollutants from water, highlighting the utility of incorporating this functional unit into COF skeletons. rsc.org The tunable skeletons and porosities of COFs make them useful for a wide range of applications, including catalysis and molecular separations. nih.gov

Functional Materials for Security and Sensing

The distinct fluorescent properties of pyridinecarbonitrile derivatives make them valuable in applications requiring covert markers and sensors.

Development of Fluorescent Markers for Security Documents

To combat counterfeiting, invisible fluorescent markers are integrated into high-value documents like banknotes, passports, and tax stamps. angtech.comspsy.com Nanoparticles of 6-alkoxy-2-amino-3,5-pyridinedicarbonitriles have been successfully applied as security markers in paper. rsc.org These nanoparticles are invisible under normal lighting but emit a characteristic fluorescence when exposed to ultraviolet (UV) light, providing a reliable method for authentication. angtech.comrsc.org

The effectiveness of these markers is evaluated based on their fluorescence behavior when embedded in the paper sheets and their robust interaction with the cellulose (B213188) fibers. rsc.org The strong performance and durability of these pyridinecarbonitrile-based markers, including resistance to chemical and mechanical erasure attempts, confirm their suitability for high-security applications. rsc.org

Integration into Functional Paper Sheets

The functionalization of paper is a growing field of interest for applications in catalysis, sensing, and smart packaging. The vinyl group in this compound allows for its polymerization into poly(this compound). This polymer could be applied as a coating or integrated into the paper matrix to impart specific chemical properties.

Polymers of related vinylpyridine compounds, such as poly(2-vinylpyridine) and poly(4-vinylpyridine), have been successfully used to create composite films and modify surfaces. nih.gov For instance, poly(4-vinyl pyridine) has been employed in the preparation of ink jet recording sheets, where it contributes to desirable image quality and background characteristics. google.com The polymerization of 4-vinyl pyridine monomers can be controlled to produce a homogeneous fluid of the polymer, which is crucial for uniform coating applications. google.com

Potential Research Findings:

Surface Modification: A polymer derived from this compound could be used to coat paper, creating a surface with tailored properties. The pyridine and nitrile groups could serve as binding sites for metal ions or organic molecules, enabling applications in filtration or as a support for catalysts.

Enhanced Properties: The incorporation of a this compound-based polymer could enhance the mechanical or chemical resistance of paper. The aromatic pyridine rings could improve thermal stability, while the polar nitrile groups might influence the paper's interaction with various solvents.

Below is a table illustrating the monomer conversion over time for related vinylpyridine compounds, suggesting the feasibility of polymerizing this compound for such applications.

| Monomer | Polymerization Time (hours) | Monomer Conversion (%) |

| 2-Vinylpyridine (B74390) | 6 | 62 |

| 2-Vinylpyridine | 24 | ~62 |

| 4-Vinylpyridine (B31050) | 6 | 76 |

| 4-Vinylpyridine | 24 | 92 |

This data is based on the polymerization of 2-vinylpyridine and 4-vinylpyridine and is intended to be illustrative of the potential for this compound. nih.gov

Applications as Fluorescence Probes

The development of fluorescent probes is critical for advancements in bioimaging and chemical sensing. While the fluorescent properties of this compound have not been explicitly detailed in the literature, related aminopyridine and cyanopyridine derivatives are known to exhibit fluorescence. Unsubstituted pyridin-2-amine, for example, has a high quantum yield and is considered a promising scaffold for fluorescent probes. nih.gov

The fluorescence in these molecules often arises from intramolecular charge transfer (ICT) states, which can be sensitive to the local environment, making them suitable for use as sensors. The pyridine ring can act as an electron acceptor, and the vinyl and nitrile groups can modulate the electronic properties of the molecule.

Detailed Research Findings on Related Compounds:

Research on multisubstituted aminopyridines has yielded compounds with significant fluorescent properties. nih.gov The synthesis and study of these molecules have shown that their absorption and emission wavelengths, as well as their quantum yields, can be tuned by altering the substituents on the pyridine ring. nih.gov An aminopyridine with an azide (B81097) group has been designed as a "click-and-probe" molecule, where the fluorescence is switched on upon reaction, demonstrating the potential of pyridine-based scaffolds in biological probing. nih.gov

The following interactive table summarizes the fluorescent properties of several multisubstituted aminopyridine derivatives, providing a reference for the potential performance of probes based on this compound.

| Compound | Absorption Wavelength (λA, nm) | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.34 |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.31 |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.31 |

| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.27 |

This data is for illustrative purposes and is based on research on related aminopyridine compounds. nih.gov

Molecular-Based Magnetic Materials

The field of molecular magnetism focuses on designing and synthesizing molecules that exhibit magnetic properties. Pyridinecarbonitriles are promising ligands for the construction of such materials due to the presence of two different nitrogen donor atoms (from the pyridine ring and the nitrile group), which allows for versatile coordination with metal ions. mdpi.com

While there is no specific research on magnetic materials derived from this compound, studies on copper(II) and cobalt(II) complexes with other pyridinecarbonitrile and pyridine-based ligands demonstrate the potential of this class of compounds. mdpi.comrsc.orgrsc.org The magnetic behavior of these complexes, such as ferromagnetic or antiferromagnetic coupling, is influenced by the nature of the ligands and the geometry of the coordination complex. mdpi.com

Detailed Research Findings on Related Materials:

Copper(II) Complexes: A study on copper(II) complexes with 3-pyridinecarbonitrile (3-pyCN) and 4-pyridinecarbonitrile (4-pyCN) revealed different magnetic behaviors. A dinuclear copper(II) complex with 3-pyCN exhibited strong antiferromagnetic coupling, while mononuclear complexes with 4-pyCN were paramagnetic. mdpi.com

Cobalt(II) Complexes: Research on cobalt(II) coordination polymers with different pyridine derivatives has shown that the magnetic properties can be tuned by the choice of the organic ligand. This can lead to materials with large magnetic anisotropy and, in some cases, single-ion magnet behavior. rsc.org A series of Co(II) complexes with a pyridine-based macrocyclic ligand showed substantial magnetic anisotropy, with one complex behaving as a field-induced single-molecule magnet. rsc.org

The table below presents the magnetic properties of some copper(II) complexes with related pyridinecarbonitrile ligands, illustrating the potential of this compound as a ligand in molecular-based magnetic materials.

| Complex | Magnetic Behavior | Effective Magnetic Moment (μB) |

| [Cu2(μ-Ac)4(3-pyCN)2] | Antiferromagnetic | - |

| [Cu(H2O)2(Etpic)2]NO3 | Paramagnetic | 1.8 - 2.0 |

| [Cu(NO3)2(CH3CN)(4-pyCN)2]·CH3CN | Paramagnetic | 1.8 - 2.0 |

This data is derived from research on copper(II) complexes with 3- and 4-pyridinecarbonitrile. mdpi.com

Catalysis and Ligand Design with 4 Vinyl 2 Pyridinecarbonitrile Derivatives

Role as Ligands in Metal-Catalyzed Reactions

Pyridinecarbonitriles are recognized as promising ligands in coordination chemistry because they possess two distinct nitrogen donor atoms—one on the pyridine (B92270) ring and one in the cyano group—which allows for versatile coordination modes frontiersin.org. The pyridine nitrogen typically acts as a strong Lewis base, readily coordinating to a wide variety of metal ions mdpi.comnih.gov. The cyano group, while a weaker Lewis base, can also coordinate to a metal center or act as a bridging ligand frontiersin.org. This dual-coordination capability makes pyridinecarbonitrile derivatives valuable for constructing diverse metal complexes with applications in catalysis frontiersin.orgmdpi.com.

The functionalization of the pyridine ring with electron-donating or electron-withdrawing groups significantly alters the electronic properties and, consequently, the catalytic activity of the resulting metal complexes. For instance, Pd(II) complexes featuring various 4-substituted pyridine ligands have been successfully employed as efficient precatalysts in fundamental organic reactions like Suzuki–Miyaura and Heck cross-coupling reactions mdpi.comraco.cat. The catalytic efficiency in such systems can often be correlated with the basicity of the pyridine ligand mdpi.com.

Furthermore, the vinyl group present in 4-Vinyl-2-pyridinecarbonitrile allows for its polymerization. The resulting polymer, poly(this compound), can serve as a macromolecular ligand. This approach is used to heterogenize homogeneous catalysts, where the polymer acts as a recoverable support for catalytically active metal centers. Poly(4-vinylpyridine) (PVP), a closely related polymer, is widely used as a polymeric ligand to support metal complexes and nanoparticles for catalytic processes, combining the advantages of homogeneous and heterogeneous catalysis researchgate.netlookchem.com.

Organocatalytic Applications of Polymeric Derivatives

The polymerization of vinylpyridine monomers leads to polymeric materials that can function as organocatalysts, avoiding the need for metal catalysts and often simplifying product purification.

Crosslinked poly(4-vinylpyridine) (PVP) is a widely utilized polymer support for various reagents and catalysts in organic synthesis researchgate.netnih.gov. As a heterogeneous catalyst, PVP offers significant advantages: it is a commercially available, non-hygroscopic solid that is easy to handle and can be readily separated from the reaction mixture by simple filtration researchgate.net. The pyridine units within the polymer backbone act as basic sites, capable of catalyzing a range of reactions. The polymer's crosslinked nature provides high thermal stability and insolubility in most organic solvents, which contributes to its recyclability and utility in diverse reaction conditions researchgate.netnih.gov.

Polyvinyl pyridine has proven to be an effective heterogeneous basic catalyst for the aza-Michael reaction researchgate.netnih.gov. This reaction, which involves the conjugate addition of an amine to an α,β-unsaturated compound, is a fundamental carbon-nitrogen bond-forming reaction in organic synthesis researchgate.netresearchgate.net. PVP catalyzes the addition of various secondary amines and carbamates to electron-deficient double bonds in compounds like unsaturated esters, ketones, and cyanides, producing the corresponding β-amino adducts in high yields, typically between 70-90% researchgate.netnih.gov.

The reaction proceeds efficiently at room temperature, and a key advantage of using PVP is the catalyst's recyclability. After the reaction, the polymer can be recovered by filtration and reused in subsequent reactions with only a minor loss of activity. This highlights the sustainable nature of this catalytic system nih.gov.

Recyclability of Polyvinyl Pyridine (PVP) in the Aza-Michael Reaction of Diethylamine (B46881) with Methyl Acrylate (B77674)

This table shows the yield of the adduct in successive catalytic cycles using recycled PVP. The reaction was conducted with diethylamine and methyl acrylate in the presence of 5% by weight of PVP at room temperature for 2 hours.

| Catalyst Cycle | Yield (%) |

|---|---|

| 1st Use | 90 |

| 2nd Use (Recycled) | 88 |

| 3rd Use (Recycled) | 85 |

| 4th Use (Recycled) | 80 |

Data sourced from Raje, P. et al., SYNLETT, 2006. nih.gov

Photocatalytic Systems and Radical Generation

Pyridine derivatives are central to many photocatalytic systems due to their ability to participate in single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates.

Polymeric derivatives of vinylpyridine are utilized in creating advanced materials for sustainable applications, particularly in environmental remediation. Composite films made from poly(4-vinylpyridine) (P4VP) and metal oxides like zinc oxide (ZnO) or titanium dioxide (TiO₂) function as effective photocatalysts for the degradation of organic pollutants.

The cyanopyridine moiety is electrochemically active and can participate in various electrochemical transformations. In the context of cyanation reactions, electrochemical methods provide a green and sustainable alternative to traditional methods that often use toxic cyanide salts researchgate.net. An electrochemical oxidative C-H cyanation of imidazo[1,2-a]pyridines has been developed where the reaction proceeds through the generation of a radical cation at the anode, which is then trapped by a cyano source researchgate.netnih.gov.

Furthermore, 4-cyanopyridine (B195900) itself can serve as an effective cyanation reagent in electrochemical processes. It has been used in the decarboxylative cyanation of amino acids under paired electrochemical conditions, where it acts as the nitrile source in a catalyst-free system. The electrochemical reduction of cyanopyridines to their corresponding aminomethylpyridines is also a well-established process, demonstrating the reactivity of the cyano group under reductive electrochemical conditions. These examples underscore the potential of molecules like this compound, which contain the cyanopyridine scaffold, to be used in electro-organic synthesis, either as a substrate, a catalyst component, or a source of the cyano group.

Catalytic Systems for Carbon Dioxide Conversion

The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research aimed at mitigating greenhouse gas emissions and creating a more sustainable chemical industry. Catalysis plays a central role in this endeavor by enabling the efficient transformation of the relatively inert CO₂ molecule. Derivatives of this compound are emerging as versatile components in the design of advanced catalytic systems for CO₂ conversion, leveraging the unique electronic properties of the cyanopyridine moiety and the potential for polymerization and surface functionalization offered by the vinyl group. This section explores two distinct classes of catalytic systems where such derivatives are of significant interest: cyanopyridine-based cationic covalent organic frameworks and oxide-based catalysts with cyanopyridine promoters.

Cyanopyridine-Based Covalent Organic Frameworks (CTFs)

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising platforms for catalysis. The incorporation of cyanopyridine moieties into COF structures can create materials with tailored properties for CO₂ capture and conversion.

Recent research has demonstrated the synthesis of pyridine-based COFs that can serve as efficient catalysts. For instance, a dioxin-linked COF, known as COF-318, is synthesized through an irreversible reaction involving tetrafluoroisonicotinonitrile, a pyridinecarbonitrile derivative. The pyridine nitrogen atoms on the pore walls of COF-318 provide anchoring sites for immobilizing metal species, creating well-defined metal-N₂ active sites. While this specific COF has been explored for electrochemical H₂O₂ synthesis, the principle of using cyanopyridine building blocks to create structured catalysts with accessible and highly dispersed active sites is directly applicable to CO₂ reduction.

The nitrogen-rich nature of cyanopyridine-based frameworks enhances their affinity for CO₂, concentrating the substrate within the porous structure and in proximity to the catalytic centers. The ability to systematically modify the electronic properties of the pyridine ring and introduce additional functional groups allows for the fine-tuning of the catalyst's activity and selectivity towards desired products in CO₂ conversion reactions.

Table 1: Characteristics of a Representative Cyanopyridine-Based Covalent Organic Framework

| Property | Description |

|---|---|

| Framework Name | COF-318 |

| Monomers | Triphenylene-2,3,6,7,10,11-hexaol (HHTP), Tetrafluoroisonicotinonitrile |

| Key Functional Group | Pyridinecarbonitrile |

| Structural Feature | Dioxin-linked 2D framework |

| Potential Application in CO₂ Conversion | Serves as a robust platform for immobilizing single-metal-atom catalysts for electrocatalytic reduction of CO₂. The pyridine nitrogen atoms can stabilize active metal centers. |

Oxide-Based Catalysts with Cyanopyridine Promoters

Metal oxide-based catalysts are widely studied for the thermocatalytic and photocatalytic conversion of CO₂. The performance of these catalysts can be significantly enhanced by the addition of promoters that modify their surface properties, improve CO₂ adsorption, and facilitate the activation of reactants. Cyanopyridine derivatives, including those with vinyl functionalities, are promising candidates for such promoter roles.

The vinyl group in this compound allows for its polymerization to poly(4-vinylpyridine), which can be used to modify the surface of oxide catalysts. For example, poly(4-vinylpyridine)-based membranes have been investigated for integrated CO₂ capture and conversion. In such systems, the pyridine nitrogen acts as a CO₂-philic site, capturing CO₂ from a gas stream. The localized high concentration of CO₂ at the catalyst surface can then enhance its conversion to products like cyclic carbonates.

Furthermore, the cyanopyridine moiety itself can act as an effective promoter on metal oxide surfaces. The nitrogen atom of the pyridine ring can interact with acidic sites on the oxide support, while the nitrile group can influence the electronic environment of the active catalytic sites. This can lead to enhanced CO₂ adsorption and activation, as well as improved selectivity towards specific products. For instance, in the context of photocatalytic CO₂ reduction, a pyridinecarbonitrile-based COF has been shown to work in conjunction with TiO₂, a widely used metal oxide photocatalyst, to enhance CO₂ conversion. This highlights the synergistic potential of combining cyanopyridine structures with oxide-based materials.

Table 2: Potential Roles of Cyanopyridine Promoters on Oxide-Based Catalysts for CO₂ Conversion

| Promoter Function | Mechanism |

|---|---|

| Enhanced CO₂ Adsorption | The Lewis basicity of the pyridine nitrogen atom facilitates the adsorption of the acidic CO₂ molecule. |

| Modification of Electronic Properties | The electron-withdrawing nature of the cyano group can influence the electronic structure of the active sites on the metal oxide surface, tuning catalytic activity. |

| Improved Catalyst Stability | Surface functionalization with polymers derived from vinylpyridinecarbonitrile can prevent the agglomeration of active metal nanoparticles on the oxide support. |

| Increased Product Selectivity | The specific interactions between the cyanopyridine promoter and reaction intermediates can steer the reaction pathway towards desired products. |

Computational and Mechanistic Studies of 4 Vinyl 2 Pyridinecarbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Vinyl-2-pyridinecarbonitrile, DFT calculations would provide fundamental insights into its geometry, electronic properties, and reactivity.

DFT calculations can be employed to determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can elucidate various electronic properties. For instance, the distribution of electron density can be visualized, highlighting the effects of the electron-withdrawing nitrile group and the conjugated vinyl substituent on the pyridine (B92270) ring. Key electronic descriptors such as ionization potential, electron affinity, and dipole moment can also be calculated to characterize the molecule's behavior in electric fields and its propensity to lose or gain electrons.

Illustrative Data Table of Calculated Electronic Properties for this compound

| Property | Illustrative Calculated Value | Description |

| Total Energy | -475.123 Hartree | The total electronic energy of the molecule in its ground state. |

| Dipole Moment | 3.5 Debye | A measure of the polarity of the molecule. |

| Ionization Potential | 8.9 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

DFT can be used to predict the reactivity of this compound by calculating global and local reactivity descriptors. Global descriptors like chemical hardness, softness, and electronegativity provide a general measure of the molecule's stability and reactivity. Local reactivity descriptors, such as Fukui functions, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. By mapping these functions, one could predict that the nitrogen atom of the pyridine ring and the nitrile group are likely sites for electrophilic attack, while the vinyl group might be susceptible to nucleophilic addition. Furthermore, DFT can be used to model reaction pathways, calculate activation energies, and determine the structures of transition states for various chemical transformations involving this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and the outcomes of pericyclic reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO is expected to be located primarily on the vinyl group and the pyridine ring, representing the most electron-rich areas and the sites most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring and the electron-withdrawing nitrile group, indicating the most electron-deficient regions and the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Illustrative FMO Data for this compound

| Orbital | Illustrative Energy (eV) | Primary Location of Electron Density |

| HOMO | -6.8 | Pyridine ring, Vinyl group |

| LUMO | -1.5 | Pyridine ring, Nitrile group |

| HOMO-LUMO Gap | 5.3 | - |

Note: The values in this table are illustrative and represent typical data obtained from FMO analysis.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions and reactive sites. The MESP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, typically colored in shades of blue).

For this compound, the MESP map would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring and the nitrile group, due to the presence of lone pairs of electrons. These regions would be the primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, regions of positive potential would likely be located around the hydrogen atoms of the pyridine ring and the vinyl group, indicating susceptibility to nucleophilic attack.

Mechanistic Elucidation of Novel Transformations

Computational studies are instrumental in elucidating the mechanisms of novel chemical reactions. While specific transformations involving this compound are not widely reported, its structure suggests potential for a variety of reactions. For example, the vinyl group could participate in cycloaddition reactions, and the nitrile group could undergo hydrolysis or be involved in the formation of heterocyclic systems.

DFT calculations could be used to model the step-by-step mechanism of such transformations. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This would allow for the determination of the rate-determining step, the feasibility of different competing pathways, and the influence of catalysts or reaction conditions.

Molecular Docking Studies (for scaffold utility in broader chemical contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that pyridine and nitrile moieties are common in pharmacologically active compounds, this compound could serve as a scaffold for the design of new bioactive molecules.

Molecular docking studies could be performed to investigate the potential of derivatives of this compound to bind to the active sites of various biological targets, such as enzymes or receptors. These studies would provide insights into the binding affinity, binding mode, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein. The results of such in silico screening could guide the synthesis of new compounds with improved biological activity. For example, the vinyl group could be functionalized to enhance binding to a specific target.

Future Research Directions and Potential Innovations

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, economical, and environmentally benign methods for the synthesis of 4-Vinyl-2-pyridinecarbonitrile and its derivatives. Key areas of innovation include:

Catalytic C-H Vinylation: Moving beyond traditional multi-step syntheses, the direct C-H vinylation of 2-pyridinecarbonitrile using transition-metal catalysis presents a highly attractive, atom-economical route. Research into catalysts based on earth-abundant metals like iron, copper, or cobalt could lead to more sustainable processes.

Flow Chemistry Processes: The implementation of continuous flow reactors can offer significant advantages in terms of safety, reaction control, and scalability. This approach allows for precise control over temperature, pressure, and reaction time, potentially increasing yields and purity while minimizing hazardous waste.

Biocatalytic Approaches: The exploration of enzymatic pathways for the synthesis or modification of pyridine (B92270) derivatives is a nascent field with significant potential. Engineered enzymes could offer unparalleled selectivity under mild, aqueous conditions, representing the pinnacle of green chemistry.

| Parameter | Traditional Routes (Hypothetical) | Future Sustainable Routes |

|---|---|---|

| Approach | Multi-step classical organic reactions | Direct C-H functionalization, biocatalysis |

| Catalysts | Stoichiometric reagents, precious metals | Earth-abundant metals, enzymes |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids) or solvent-free |

| Efficiency | Lower atom economy, multiple purification steps | High atom economy, fewer steps |

| Scalability | Challenges in batch scale-up | Amenable to continuous flow processes |

Exploration of Undiscovered Reactivity Patterns and Functionalizations

The rich electronic landscape of this compound invites the exploration of novel chemical transformations. While the individual reactivities of the vinyl, pyridine, and nitrile groups are known, their interplay could lead to undiscovered reactivity.

Asymmetric Catalysis: The development of catalytic methods for the enantioselective functionalization of the vinyl group could produce valuable chiral building blocks for pharmaceuticals and materials science.

Advanced Cycloaddition Reactions: Beyond standard polymerization, the vinyl group can participate in various cycloaddition reactions (e.g., [3+2] or [4+2] cycloadditions) to construct complex, nitrogen-containing heterocyclic scaffolds. acs.org This could provide rapid access to novel compound libraries.

Post-Polymerization Modification: After polymerization via the vinyl group, the pendant pyridine and nitrile moieties serve as reactive handles for extensive post-polymerization modification, allowing for the fine-tuning of material properties.